molecular formula C22H19N3O5 B11184381 methyl 5-(2-methoxyphenyl)-2-(4-methoxyphenyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylate

methyl 5-(2-methoxyphenyl)-2-(4-methoxyphenyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylate

Cat. No.: B11184381
M. Wt: 405.4 g/mol
InChI Key: SACSEBKHMGXXQB-UHFFFAOYSA-N
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Description

Methyl 5-(2-methoxyphenyl)-2-(4-methoxyphenyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylate is a useful research compound. Its molecular formula is C22H19N3O5 and its molecular weight is 405.4 g/mol. The purity is usually 95%.
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Biological Activity

Methyl 5-(2-methoxyphenyl)-2-(4-methoxyphenyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylate is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex heterocyclic structure that includes both pyrazole and pyridine rings. Its molecular formula is C23H23N3O3C_{23}H_{23}N_3O_3, and it exhibits various functional groups that contribute to its biological activity.

Biological Activity Overview

The biological activity of this compound has been investigated primarily in the context of enzyme inhibition and anti-inflammatory properties. Notably, derivatives of pyrazolo[4,3-c]pyridine have shown promising results in various assays.

1. Enzyme Inhibition

Recent studies have highlighted the inhibitory effects of pyrazolo[4,3-c]pyridine derivatives on carbonic anhydrases (CAs), which are crucial for maintaining acid-base balance in tissues. For example:

  • Inhibition of Human Carbonic Anhydrases : Compounds similar to this compound have been evaluated against human isoforms hCA I and hCA II. Some derivatives exhibited IC50 values lower than standard inhibitors, indicating potent inhibitory activity against these enzymes .

2. Anti-inflammatory Activity

The compound's anti-inflammatory potential has also been assessed through various bioassays:

  • Cyclooxygenase Inhibition : In vitro studies demonstrated that certain pyrazole derivatives significantly inhibit cyclooxygenase (COX) enzymes, which play a pivotal role in inflammation. The IC50 values for the most effective compounds were comparable to well-known anti-inflammatory drugs such as celecoxib .

Research Findings and Case Studies

Several research studies have provided insights into the biological activities of this compound and related compounds.

StudyFindings
Study 1 Identified potent inhibition of hCA I and hCA II with IC50 values significantly lower than standard drugs .
Study 2 Demonstrated anti-inflammatory effects through COX enzyme inhibition in carrageenan-induced models .
Study 3 Explored structure-activity relationships (SAR) indicating that specific substitutions enhance biological activity .

The mechanisms through which this compound exerts its effects involve:

  • Enzyme Binding : The compound likely binds to the active sites of carbonic anhydrases and COX enzymes, inhibiting their catalytic activity.
  • Molecular Interactions : Hydrogen bonding and hydrophobic interactions play a significant role in the binding affinity and specificity towards these enzymes.

Properties

Molecular Formula

C22H19N3O5

Molecular Weight

405.4 g/mol

IUPAC Name

methyl 5-(2-methoxyphenyl)-2-(4-methoxyphenyl)-3-oxopyrazolo[4,3-c]pyridine-7-carboxylate

InChI

InChI=1S/C22H19N3O5/c1-28-15-10-8-14(9-11-15)25-21(26)16-12-24(18-6-4-5-7-19(18)29-2)13-17(20(16)23-25)22(27)30-3/h4-13H,1-3H3

InChI Key

SACSEBKHMGXXQB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2C(=O)C3=CN(C=C(C3=N2)C(=O)OC)C4=CC=CC=C4OC

Origin of Product

United States

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